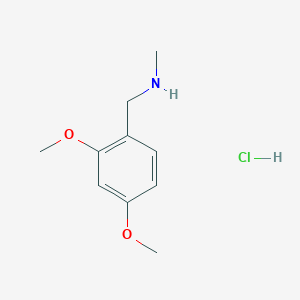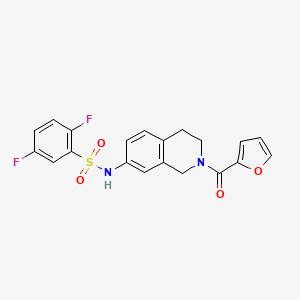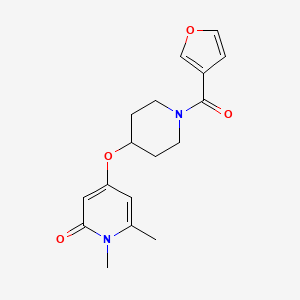
1-(2,4-Dimethoxyphenyl)-N-methylmethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethoxyphenyl)-N-methylmethanamine hydrochloride is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of two methoxy groups attached to the benzene ring and a methylamine group
作用機序
Target of Action
It is known that this compound is an important amine derivative used in various industrial resins and products, as well as in the synthesis of drugs and fragrances .
Mode of Action
It is known to act as an amine nucleophile, which suggests that it may interact with its targets by donating a pair of electrons to form a covalent bond .
Biochemical Pathways
It is used in the synthesis of anti-hiv-1 agents , suggesting that it may play a role in the biochemical pathways related to viral replication or immune response.
Result of Action
Given its use in the synthesis of anti-hiv-1 agents , it may have antiviral effects at the molecular and cellular level.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine hydrochloride typically involves the reaction of 2,4-dimethoxybenzaldehyde with methylamine. The process begins with the formation of an imine intermediate, which is then reduced to the corresponding amine. The hydrochloride salt is obtained by treating the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of catalytic hydrogenation to reduce the imine intermediate. This method offers higher yields and purity, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
1-(2,4-Dimethoxyphenyl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the methoxy groups.
科学的研究の応用
1-(2,4-Dimethoxyphenyl)-N-methylmethanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: Similar structure but lacks the methylamine group.
2,4-Dimethoxybenzaldehyde: Precursor in the synthesis of the compound.
N-Methylphenethylamine: Similar amine structure but lacks the methoxy groups.
Uniqueness
1-(2,4-Dimethoxyphenyl)-N-methylmethanamine hydrochloride is unique due to the presence of both methoxy groups and the methylamine group
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-11-7-8-4-5-9(12-2)6-10(8)13-3;/h4-6,11H,7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSCXCWPGQJADO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B2623462.png)
![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2623463.png)



![3-(2-Chloropyrimidin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2623470.png)

![N-(4-Tert-butyl-1-cyanocyclohexyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B2623474.png)
![3-(4-Methylphenyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2623475.png)



![5-(piperidine-1-carbonyl)-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),5,9,11(15)-tetraen-8-one](/img/structure/B2623482.png)
![N-(3-methylphenyl)-N-[3,3,5-trimethyl-2-(3-methylphenyl)-1,2-oxazolidin-5-yl]hydroxylamine](/img/structure/B2623483.png)
